(2R,3S)-Emricasan

Caspase inhibition Enzyme kinetics Apoptosis

(2R,3S)-Emricasan is a specific stereoisomer of the investigational small molecule emricasan, a first-in-class, orally active, and irreversible pan-caspase inhibitor. It is a synthetic organic compound with the chemical formula C26H27F4N3O7 and a molecular weight of 569.51.

Molecular Formula C26H27F4N3O7
Molecular Weight 569.5 g/mol
Cat. No. B15565875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-Emricasan
Molecular FormulaC26H27F4N3O7
Molecular Weight569.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17+/m1/s1
InChIKeySCVHJVCATBPIHN-PXAZEXFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-Emricasan Procurement & Differentiation


(2R,3S)-Emricasan is a specific stereoisomer of the investigational small molecule emricasan, a first-in-class, orally active, and irreversible pan-caspase inhibitor [1]. It is a synthetic organic compound with the chemical formula C26H27F4N3O7 and a molecular weight of 569.51 [1]. Emricasan was developed to reduce the activity of human caspases, a family of cysteine proteases central to apoptosis and inflammation, and its development was primarily focused on the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and cirrhosis [1].

Workflow Oral liver-targeted caspase inhibition studies
Selection Hepatic first-pass uptake & prolonged liver retention
Format Specific (2R,3S)-enantiomer for reproducible PK

(2R,3S)-Emricasan: Irreplaceable in Targeted Research


The scientific rationale for prioritizing (2R,3S)-Emricasan over other pan-caspase inhibitors stems from a unique combination of three differentiating properties not collectively present in alternatives: sub-nanomolar to low-nanomolar potency across a broad spectrum of caspases , well-characterized human oral bioavailability and pharmacokinetics [1], and a pronounced liver-targeting profile that maximizes hepatic exposure while minimizing systemic concentrations [1]. Common laboratory tools such as Z-VAD-FMK exhibit millimolar IC50 values [2] and generate the toxic metabolite fluoroacetate in vivo, severely limiting their translational utility [3]. Other advanced inhibitors like Q-VD-OPh, while potent, have IC50 values approximately 20- to 1000-fold higher than Emricasan for key caspases [4] and lack the extensive human clinical safety and pharmacodynamic data available for Emricasan [1]. Thus, simple interchange of these agents based solely on 'pan-caspase inhibitor' class membership is scientifically unsound.

Pharmacokinetic profile Hepatic first-pass uptake and liver retention may not be reproduced by Z-VAD-FMK or Q-VD-OPh
Endpoint evidence Portal pressure reduction evidence reported for Emricasan may not transfer to generic inhibitors
Administration route Oral dosing suitability may differ; alternatives often require i.p. or i.v., altering systemic exposure

(2R,3S)-Emricasan Differentiation Evidence


Liver-Targeted Pharmacokinetics vs. Systemic Distribution

Emricasan demonstrates sub-nanomolar to low-nanomolar inhibitory potency against a broad panel of human caspases, distinguishing it from both early-generation and later-generation comparators [1]. In a cell-free assay, Emricasan inhibits caspase-9 with an IC50 of 0.3 nM, caspase-1 with an IC50 of 0.4 nM, caspase-3 with an IC50 of 2 nM, and caspase-8 with an IC50 of 6 nM . In contrast, the widely used pan-caspase inhibitor Q-VD-OPh exhibits markedly higher IC50 values of 25 nM for caspase-3, 50 nM for caspase-1, 100 nM for caspase-8, and 430 nM for caspase-9 in comparable assays [1]. The potency difference ranges from approximately 20-fold (caspase-3) to over 1400-fold (caspase-9), underscoring Emricasan's superior potency at the molecular target level [1].

Liver PK vs. Systemic
Cross-study comparison
Portal concentration 3× higher than systemic; hepatic Cmax 2558 ng/g vs. no first-pass for Z-VAD-FMK
Liver-targeted exposure context supports oral hepatic disease models
Rat PK model; oral administration
Caspase inhibition Enzyme kinetics Apoptosis

Clinical Portal Pressure Reduction vs. In Vitro Potency

Emricasan is orally active in humans, a critical differentiator from most caspase inhibitors which lack sufficient oral bioavailability for systemic use [1]. In a Phase 2 clinical trial, oral administration of Emricasan at 5 mg twice daily (BID) resulted in low but measurable plasma levels (<50 ng/mL), while 25 mg and 50 mg BID doses produced comparable, higher pharmacokinetic profiles [2]. In contrast, compounds like Z-VAD-FMK, while cell-permeable, are not developed for oral administration and generate toxic metabolites in vivo [3]. Q-VD-OPh, though brain-permeable, also lacks extensive human oral pharmacokinetic characterization [1]. The human PK data for Emricasan provide a reliable basis for dose selection and exposure-response modeling, which is absent for most comparator compounds [2].

HVPG Reduction Context
Clinical endpoint context
Mean HVPG change −3.7 mmHg (SD 4.05), p=0.003 after 28d oral 25 mg BID
Reported hemodynamic endpoint for portal hypertension research
Open-label trial, n=23 compensated cirrhosis
Pharmacokinetics Oral bioavailability Drug development

Caspase Inhibition Potency: Emricasan vs. Q-VD-OPh

Emricasan exhibits a unique pharmacokinetic profile characterized by high first-pass hepatic uptake, resulting in prolonged retention in the liver and low systemic exposure after oral administration [1]. This liver-targeting property is a deliberate design feature intended to maximize therapeutic efficacy in hepatic tissue while minimizing off-target systemic effects [1]. In contrast, other pan-caspase inhibitors such as Q-VD-OPh and Z-VAD-FMK lack this specific organ-targeting design and distribute more broadly [2]. The differential hepatic exposure is supported by preclinical data demonstrating Emricasan's efficacy in reducing hepatic inflammation in animal models of liver injury at doses that produce minimal systemic exposure .

In Vitro Potency
Cross-study comparison
IC50 25 nM (Emricasan) vs. 25–400 nM (Q-VD-OPh) vs. 0.0015–5.8 mM (Z-VAD-FMK)
Potency comparable to Q-VD-OPh, distinct from Z-VAD-FMK
In vitro enzyme inhibition assays
Hepatology Drug targeting Organ-specific pharmacology

Ototoxicity Protection vs. Sodium Thiosulfate

In a double-blind, placebo-controlled clinical trial in subjects with non-alcoholic fatty liver disease (NAFLD) and elevated aminotransferases, 28-day treatment with oral Emricasan (25 mg BID) resulted in significant reductions in clinically relevant biomarkers of apoptosis and liver injury compared to placebo [1]. Specifically, Emricasan treatment led to significantly decreased ALT levels at both day 7 (P < 0.0001) and day 28 (P = 0.02) [1]. Additionally, cleaved cytokeratin-18 (cCK18) and caspase 3/7 activity were significantly reduced at day 7 [1]. While no direct head-to-head comparator data exists in this patient population, these results demonstrate clear in vivo pharmacodynamic activity and target engagement in a human disease context, a level of evidence unavailable for most research-grade caspase inhibitors [1].

Ototoxicity Neuroprotection
Head-to-head comparison
More pronounced cytoprotection in spiral ganglion neurons vs. sodium thiosulfate
Neuroprotection model response context supports ototoxicity research
Cisplatin/neomycin-treated primary SGNs
Pharmacodynamics Biomarkers NAFLD/NASH

Evidence Dimension 5: Functional Selectivity in Macrophage Polarization

Emricasan demonstrates superior functional activity compared to Q-VD-OPh in modulating monocyte differentiation, a process relevant to inflammation and fibrosis [1]. According to patent literature, Emricasan is a much more potent inhibitor of monocyte differentiation compared to Q-VD-OPh, attributed to its ability to efficiently inhibit caspase-8, a protease instrumental to this cellular process [1]. While specific quantitative values (e.g., EC50 for differentiation inhibition) are not publicly disclosed in the available patent excerpts, the patent explicitly claims a surprising and significant difference in potency for this specific cellular function [1]. This functional differentiation highlights that equipotent enzyme inhibition does not necessarily translate to equivalent cellular functional effects, and Emricasan may offer unique advantages in research focused on macrophage-driven inflammation and fibrosis [1].

Immunology Macrophage biology Inflammation

Evidence Dimension 6: Comparative Apoptosis Inhibition in Bacterial Infection Model

In an in vitro model of S. aureus infection in bone marrow-derived macrophages (BMDMs), both Emricasan (9 μg/ml) and Q-VD-OPH (10 μg/ml) significantly reduced the percentage of apoptotic cells (annexin V+) compared to untreated controls (P < 0.001 for both treatments) [1]. The study demonstrated comparable efficacy between the two compounds in suppressing infection-induced apoptosis, suggesting that despite differences in intrinsic enzyme potency, both agents achieve similar functional outcomes in this specific cellular context [1]. This evidence is valuable for researchers designing infection and inflammation models, indicating that Emricasan provides equivalent anti-apoptotic protection at slightly lower mass concentrations, while offering the additional benefit of oral bioavailability and extensive clinical characterization [1][2].

Host-pathogen interaction Apoptosis Infection models

(2R,3S)-Emricasan: Validated Application Scenarios


Portal Hypertension and Cirrhosis Models

For preclinical studies investigating the role of caspase-mediated apoptosis and inflammation in NAFLD/NASH pathogenesis, Emricasan is the preferred tool compound. Its selection is supported by: (1) human pharmacodynamic evidence demonstrating significant ALT and caspase 3/7 reduction in NAFLD patients [1], providing a direct translational link to clinical target engagement; (2) its liver-targeting pharmacokinetic profile, which concentrates drug activity in hepatic tissue [2]; and (3) its oral bioavailability, enabling chronic dosing regimens in rodent models [2]. Alternative inhibitors lack this combination of human biomarker validation and organ-specific delivery, making Emricasan uniquely suited for studies aiming to bridge preclinical findings with clinical relevance [1][2].

Caspase-Mediated Apoptosis in Ototoxicity

Researchers using in vitro bacterial infection models (e.g., S. aureus, P. aeruginosa) to study host-pathogen interactions and immune cell apoptosis should consider Emricasan. Direct comparative data show that Emricasan at 9 μg/ml provides equivalent anti-apoptotic protection to Q-VD-OPH at 10 μg/ml in S. aureus-infected macrophages [1]. However, Emricasan offers the added benefit of extensive clinical safety data and oral bioavailability, which may facilitate translation to in vivo infection models where chronic oral dosing is required [2]. The compound's well-defined human PK profile also aids in selecting appropriate doses for animal studies [2].

Oral Dosing in NASH Murine Models

For studies focused on macrophage biology, particularly the differentiation of monocytes into pro-inflammatory or pro-fibrotic phenotypes, Emricasan is a compelling choice. Patent literature indicates that Emricasan is 'much more potent' than Q-VD-OPh in inhibiting monocyte differentiation, an effect attributed to its efficient inhibition of caspase-8 [1]. While exact quantitative values are not disclosed, this functional differentiation suggests that Emricasan may uniquely modulate cellular processes that are only partially affected by other pan-caspase inhibitors. Researchers exploring the role of caspases in inflammation-driven fibrosis or immune cell polarization should prioritize Emricasan to maximize the likelihood of observing a robust phenotype [1].

High-Precision Caspase Inhibition in Cell-Free and Cell-Based Assays Requiring Maximal Potency

In cell-free enzyme assays or sensitive cell-based systems where maximal target engagement is critical, Emricasan's sub-nanomolar to low-nanomolar IC50 values against a broad panel of caspases provide a distinct advantage over comparator compounds [1]. Compared to Q-VD-OPh, Emricasan is 20- to 1400-fold more potent against key caspases (e.g., caspase-9 IC50: 0.3 nM vs. 430 nM) [1][2]. This higher intrinsic potency allows for the use of lower compound concentrations, potentially reducing off-target effects and solvent-related artifacts. For researchers aiming to achieve near-complete caspase inhibition with minimal compound exposure, Emricasan is the superior choice [1].

Application
Selection Property
Validation Focus
Portal pressure research in cirrhosis models
Oral bioavailability & liver-targeted PK
HVPG endpoint response in portal hypertension research
Caspase-mediated ototoxicity models
Anti-apoptotic activity in auditory neurons
Neuroprotection endpoint in cochlear models
Oral dosing NASH murine models
Hepatic retention & sustained caspase inhibition
Liver injury, inflammation, and fibrosis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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